molecular formula C10H9NO2 B1630585 4-Acetoxyindole CAS No. 5585-96-6

4-Acetoxyindole

Cat. No. B1630585
CAS RN: 5585-96-6
M. Wt: 175.18 g/mol
InChI Key: ZXDMUHFTJWEDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxyindole is a type of indole, a heterocyclic aromatic organic compound that is commonly found in nature. It is a derivative of indole, the parent compound of a variety of indole derivatives. 4-Acetoxyindole is a versatile molecule that has been studied extensively for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

  • Organic Chemistry

    • 4-Acetoxyindole is used in the synthesis of C4-functionalized indoles . The process involves an oxidative dearomatization and subsequent cascade nucleophilic addition/cyclization/aromatization . A range of functional groups can be tolerated in this process . The formed 4-acetoxyindoles are versatile precursors to a variety of C4-functionalized indoles through simple conversions .
  • Microbial Treatment

    • Although I couldn’t find specific information on the use of 4-Acetoxyindole in microbial treatment, indole and its derivatives have been researched for their potential in wastewater treatment . Microbial fuel cells (MFCs) have been used for this purpose, with the removal efficiency of heavy metals ranging from 75–95% .
  • Treatment of Human Body Disorders

    • Indole derivatives, including 4-Acetoxyindole, have been used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years due to their various biologically vital properties .
  • Synthesis of Alkaloids

    • Indoles, including 4-Acetoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology . Indoles are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
  • Green Synthetic Organic Chemistry

    • 4-Acetoxyindole can be synthesized from readily available 2-alkynylanilines . The process involves an oxidative dearomatization and subsequent cascade nucleophilic addition/cyclization/aromatization . This method is part of green synthetic organic chemistry, which aims to design chemical syntheses in a way that they are more environmentally friendly .
  • Pharmaceuticals

    • Indoles, including 4-Acetoxyindole, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
  • Environmental Science

    • While specific information on 4-Acetoxyindole is limited, indole and its derivatives have been researched for their potential in environmental science . For example, they can be used in the removal of heavy metals from wastewater .

properties

IUPAC Name

1H-indol-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMUHFTJWEDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342707
Record name 4-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxyindole

CAS RN

5585-96-6
Record name 4-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3.24 g of trans-6-benzyloxy-2-nitro-β-pyrrolindino -styrene (prepared from 2-methyl-3-nitrophenol by a procedure reported in Organic Synthesis, Coll. Vol. 7, 34, 1990) and 648 mg of 10% pd/C catalyst in 30 ml of ethyl acetate was shaken under hydrogen atmosphere and at 50 psi, for 5 hours. To this reaction mixture were added acetic anhydride (1.4 ml), triethylamine (2.1 ml) and dimethylaminopyridine (324 mg). The resultant mixture was stirred for 1 hour at room temperature. The catalyst was removed over a layer of Celite and the filtrate was evaporated under reduced pressure to give an oily residue to which crushed ice was added. The resulting white precipitate was collected by filtration to give 1.2 g (69% yield) of 4-acetoxyindole: mp 97°-98° C.; HNMR (300 MHz, DMSO-d6)δ 2.32 (s,3H), 6.31 (s,1H), 6.71 (d,1H,J=8Hz), 7.05 (t, 1H, J=8 Hz), 7.28 (d,1H,J=8Hz), 7.32 (s,1H), 11.27 (s,1H).
[Compound]
Name
trans-6-benzyloxy-2-nitro-β-pyrrolindino styrene
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
324 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pd/C catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxyindole
Reactant of Route 2
Reactant of Route 2
4-Acetoxyindole
Reactant of Route 3
Reactant of Route 3
4-Acetoxyindole
Reactant of Route 4
Reactant of Route 4
4-Acetoxyindole
Reactant of Route 5
Reactant of Route 5
4-Acetoxyindole
Reactant of Route 6
Reactant of Route 6
4-Acetoxyindole

Citations

For This Compound
32
Citations
BY Wu, FY Shih, YT Tsai, CY Chu… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… The desired indole 9 was synthesized in only 7 steps with an overall yield of 54% and required only three columns; (c) a late C2-bromination was achieved by using the 4-acetoxyindole …
Number of citations: 3 pubs.rsc.org
Y Wang, Q He, R Fan - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… To our delight, the formation of 4-acetoxyindole 2c was … (OAc) 2 were employed, 4-acetoxyindole 2c was obtained in 75… highly substituted 4-acetoxyindole 27 was obtained in 75% yield. …
Number of citations: 8 pubs.rsc.org
DB Repke, WJ Ferguson… - Journal of Heterocyclic …, 1981 - Wiley Online Library
… To a stirred solution of 4-acetoxyindole (24) (500 mg., 2.85 mmoles) in 5.0 ml. of diethylether was … (1.0 mmole) of 4-acetoxyindole in 1.0 ml. of trifluoroacetic acid was added 116 mg. (1.0 …
Number of citations: 36 onlinelibrary.wiley.com
DB Repke, WJ Ferguson - chemistry.mdma.ch
… 3-(2-Nitrovinyl)-4-acetoxyindole (5). To a solution of 175 mg. (1.0 mmole) of 4-acetoxyindole in 1.0 ml. of trifluoroacetic acid was added 116 mg, (1.0 mmole) of 1-dimethylamino2-…
Number of citations: 0 chemistry.mdma.ch
DB Repke, WJ Ferguson… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… The 4-hydroxyindole thus obtained was acetylated to provide crystalline 4-acetoxyindole (2b). Compound 2b was then … 4-Acetoxyindole (2b). …
Number of citations: 39 onlinelibrary.wiley.com
DB Repke, J Wilfred - Citeseer
… To a stirred solution of 4-acetoxyindole (24) (500 mg., 2.85 mmoles) in 5.0 ml. of diethylether was … (1.0 mmole) of 4-acetoxyindole in 1.0 ml. of trifluoroacetic acid was added 116 mg. (1.0 …
Number of citations: 2 citeseerx.ist.psu.edu
RB Kargbo, A Sherwood, A Walker, NV Cozzi… - ACS …, 2020 - ACS Publications
… From the development work, the optimal conditions for the synthesis of 2 involved treatment of 4-acetoxyindole (1) with 1.2 equiv of oxalyl chloride at −10 C in methyl tert-butyl ether (…
Number of citations: 29 pubs.acs.org
R Shaba - 2020 - diva-portal.org
… A scale of 7g was done of 4-acetoxyindole with the exact procedure as previous. It occurred some problems during workup, due to spill of product in filtration of drying agent and it …
Number of citations: 1 www.diva-portal.org
AM Sherwood, P Meisenheimer, G Tarpley… - Synthesis, 2020 - thieme-connect.com
… The general synthetic approach to 1 remained consistent with the previously reported route (Scheme [1]), utilizing the classical STS approach from 4-acetoxyindole (5) to obtain 7 with …
Number of citations: 18 www.thieme-connect.com
S Arnold, M Sulkes - Chemical physics letters, 1992 - Elsevier
Fluorescence lifetime measurements were made for the S 1 origins of a number of jet-cooled indole chromophores having carbonyl-containing substituents bonded directly to the …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.